molecular formula C11H9BrClN3O2 B12903988 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide

2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide

Cat. No.: B12903988
M. Wt: 330.56 g/mol
InChI Key: POAQTRZQRLKSHK-UHFFFAOYSA-N
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Description

2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine and chlorine atoms, an oxy group, and an N-hydroxyacetimidamide moiety, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Halogenation: The quinoline core is halogenated to introduce bromine and chlorine atoms at the 5 and 7 positions, respectively.

    Oxy Substitution: An oxy group is introduced at the 8 position of the quinoline ring through a nucleophilic substitution reaction.

    Formation of N-hydroxyacetimidamide: The final step involves the reaction of the intermediate with hydroxylamine and acetic anhydride to form the N-hydroxyacetimidamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Halogen atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxypropanimidamide
  • 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxybutanimidamide

Uniqueness

Compared to similar compounds, 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide stands out due to its specific substitution pattern and the presence of the N-hydroxyacetimidamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9BrClN3O2

Molecular Weight

330.56 g/mol

IUPAC Name

2-(5-bromo-7-chloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H9BrClN3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16)

InChI Key

POAQTRZQRLKSHK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C(C(=C2N=C1)OC/C(=N/O)/N)Cl)Br

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)OCC(=NO)N)Cl)Br

Origin of Product

United States

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